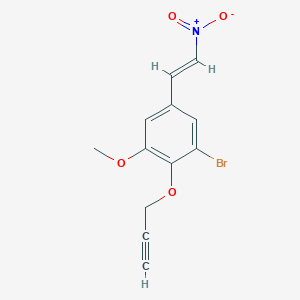

1-bromo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene

Vue d'ensemble

Description

The compound is a multifaceted organic molecule incorporating elements such as bromo, methoxy, nitrovinyl, and propyn-1-yloxy groups attached to a benzene ring. These functional groups suggest the molecule could have interesting chemical properties and reactivity patterns, potentially making it useful for various applications in organic synthesis and material science.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler benzene derivatives. For instance, a similar synthesis pathway was reported for a related compound, involving the use of (3-bromo-4,5-dimethoxyphenyl)methanol as a starting material, proceeding through several steps with an overall yield of 34% (Akbaba et al., 2010). Key steps in such syntheses often involve bromination, methoxylation, introduction of the nitrovinyl group via specific addition reactions, and final assembly of the complex structure through a carefully orchestrated sequence of reactions.

Molecular Structure Analysis

The molecular structure of organic compounds like this one is determined using techniques such as X-ray crystallography and NMR spectroscopy. Structural analysis reveals how the functional groups are arranged around the benzene core and how this arrangement influences the molecule's reactivity and physical properties. For example, similar structural analyses have been performed for related bromo- and methoxy-substituted benzene derivatives (Jasinski et al., 2010).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with substitutions similar to the query compound, such as bromo, methoxy, and nitro groups on the benzene ring, have been synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibited potent activity, often surpassing that of reference drugs, indicating their potential as antimicrobial agents (Liaras et al., 2011).

Synthesis of Natural Products

Research has also focused on the total synthesis of natural products, including those with complex bromo and methoxy substitutions. These synthetic efforts aim to replicate biologically active natural compounds, providing a pathway to study their properties and potential therapeutic uses in a controlled setting (Akbaba et al., 2010).

Molecular Electronics

Aryl bromides, including those with methoxy and propynyl ether groups, serve as precursors for the synthesis of molecular wires. These compounds are integral to developing molecular electronics, highlighting the utility of such structures in creating components for electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Photodynamic Therapy for Cancer Treatment

Compounds with bromo, methoxy, and nitro substituents have been synthesized and characterized for their photophysical and photochemical properties. These properties make them suitable as photosensitizers in photodynamic therapy (PDT), a treatment method for cancer that relies on light-activated compounds to generate reactive oxygen species and induce cell death in tumors (Pişkin et al., 2020).

Synthetic Organic Chemistry

The utility of similar compounds in synthetic organic chemistry, particularly in radical cyclizations and the synthesis of heterocyclic systems, has been explored. These reactions are crucial for developing pharmaceuticals and materials with specific functions, demonstrating the versatility of such compounds in complex synthetic routes (Esteves et al., 2007).

Propriétés

IUPAC Name |

1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h1,4-5,7-8H,6H2,2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQYUUQHNEABB-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)

![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)

![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)